7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone scaffold. Its structure integrates a pyridine ring fused with a triazolopyrimidinone core, substituted at the 2-position with a 4-methoxyphenyl group and at the 7-position with a butyl chain. This substitution pattern is critical for modulating its physicochemical and pharmacological properties.
Properties
IUPAC Name |
11-butyl-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-4-10-23-11-9-16-15(18(23)25)12-20-19-21-17(22-24(16)19)13-5-7-14(26-2)8-6-13/h5-9,11-12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSADPBJIIAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antitumor properties and other pharmacological effects.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Substituents :
- Butyl group at position 7
- Methoxyphenyl group at position 2
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido-triazolo-pyrimidines exhibit significant antitumor activity. For instance:
- In Vitro Studies : A study on related compounds demonstrated potent antitumor effects against various cancer cell lines, including MCF7 (human breast adenocarcinoma) and others. The most active compounds showed IC50 values as low as 3.74 mg/mL, indicating strong cytotoxicity against cancer cells .
- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell cycle regulation such as cyclin-dependent kinases (CDKs) and checkpoint kinases .
Other Pharmacological Activities
In addition to antitumor effects, compounds in this class have shown potential in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties. For example, triazole-containing compounds have been noted for their effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL .
- Anticonvulsant and Anti-inflammatory Effects : The broader class of triazoles has been explored for anticonvulsant and anti-inflammatory activities, suggesting that modifications to the core structure may yield compounds with diverse therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies
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Case Study on Antitumor Activity :
- A series of pyrido-triazolo-pyrimidine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study concluded that specific substitutions significantly enhanced the potency of these compounds.
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Case Study on Antimicrobial Properties :
- Another investigation focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results indicated that certain structural modifications led to enhanced antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the triazolopyrimidinone family, which is extensively studied for medicinal applications. Below is a systematic comparison with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Insights
Structural Modifications and Lipophilicity :
- The butyl chain in the target compound likely enhances lipophilicity compared to shorter alkyl chains (e.g., cyclopropyl in Compound 19) or polar groups (e.g., chloromethyl in S1-TP). This property may influence bioavailability and CNS penetration, as seen in Compound 32 with a hexyl chain .
- The 4-methoxyphenyl group at the 2-position is a conserved feature in S1-TP and the target compound, suggesting its role in redox activity or receptor binding .
Synthetic Routes: BMIM-PF6 ionic liquid is a common solvent for synthesizing triazolopyrimidinones, enabling regioselective reactions and high yields (e.g., Compounds 19 and 32) . In contrast, S1-TP derivatives utilize conventional condensation methods, which may limit scalability compared to ionic liquid-based approaches .
Pharmacological Activities: The pyrido-fused ring in the target compound distinguishes it from non-fused analogs (e.g., S1-TP or Compound 19). This structural feature could alter binding affinity to enzymes like glucokinase or dipeptidyl peptidase-4, as observed in related compounds .
Biological Target Specificity: Compounds with bulky aryl groups (e.g., 4-methylbenzyl in Compound 19) often exhibit non-specific CNS effects, whereas derivatives with polar substituents (e.g., morpholinomethyl in S3-TP) show improved solubility but reduced membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
